4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazacyclopenta[CD]azulene core
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Diazacyclopenta[CD]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The chlorophenyl, ethylphenyl, and methylphenyl groups are introduced through substitution reactions using suitable reagents.
Thioamide Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can be compared with similar compounds such as:
4-Chlorophenyl Isocyanide: Known for its use in coordination chemistry and surface studies.
4-Methylphenyl Phenyl Ketone: Used in organic synthesis and as a photoinitiator.
4-Ethylphenol: Studied for its biological activities and industrial applications.
The uniqueness of this compound lies in its complex structure and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C32H30ClN3S |
---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethylphenyl)-6-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C32H30ClN3S/c1-3-22-9-17-26(18-10-22)34-31(37)30-29(24-11-7-21(2)8-12-24)27-6-4-5-19-35-28(20-36(30)32(27)35)23-13-15-25(33)16-14-23/h7-18,20H,3-6,19H2,1-2H3,(H,34,37) |
InChI Key |
GPUODLDNZATEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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